molecular formula C10H16F6N3OPS B113875 N,N,N',N'-Tetramethyl-S-(1-oxido-2-pyridyl)thiuronium hexafluorophosphate CAS No. 212333-72-7

N,N,N',N'-Tetramethyl-S-(1-oxido-2-pyridyl)thiuronium hexafluorophosphate

Cat. No.: B113875
CAS No.: 212333-72-7
M. Wt: 371.29 g/mol
InChI Key: UCOGEMMJHLHOAW-UHFFFAOYSA-N
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Description

N,N,N’,N’-Tetramethyl-S-(1-oxido-2-pyridyl)thiuronium hexafluorophosphate is a chemical compound known for its utility in organic synthesis, particularly in peptide coupling reactions. It is a white to almost white crystalline powder with the molecular formula C10H16F6N3OPS and a molecular weight of 371.28 g/mol .

Mechanism of Action

Target of Action

The primary target of HOTT is carboxylic acid groups present in various biological molecules . It acts as a coupling reagent, facilitating the formation of peptide bonds and amidation reactions .

Mode of Action

HOTT interacts with its targets by acting as a coupling reagent. In a typical procedure, a solution of the carboxylic acid and HOTT in DMF is stirred at room temperature . This leads to the formation of peptide bonds or amides, depending on the nature of the reactants .

Biochemical Pathways

The exact biochemical pathways affected by HOTT depend on the specific reactants involved. It plays a crucial role in peptide synthesis, enabling the formation of peptide bonds that are essential for protein structure and function . It is also used in the synthesis of hindered Barton esters from hindered carboxylic acid precursors .

Result of Action

The result of HOTT’s action is the formation of peptide bonds or amides . This can lead to the synthesis of complex proteins or other biological molecules, depending on the reactants involved. In the case of hindered Barton esters, HOTT enables their formation from hindered carboxylic acid precursors .

Action Environment

The action of HOTT can be influenced by various environmental factors. For instance, the reaction typically takes place in DMF at room temperature . Additionally, HOTT should be stored under inert gas at temperatures below 0°C to prevent decomposition . It should also be protected from moisture and heat .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N,N’,N’-Tetramethyl-S-(1-oxido-2-pyridyl)thiuronium hexafluorophosphate typically involves the reaction of N,N,N’,N’-tetramethylthiourea with 2-chloropyridine N-oxide in the presence of hexafluorophosphoric acid. The reaction is usually carried out in an inert atmosphere to prevent moisture from affecting the yield and purity of the product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions such as temperature, pressure, and the use of high-purity reagents to ensure consistent quality and yield. The product is then purified through recrystallization or other suitable methods to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: N,N,N’,N’-Tetramethyl-S-(1-oxido-2-pyridyl)thiuronium hexafluorophosphate primarily undergoes substitution reactions, particularly in peptide coupling. It acts as a coupling reagent, facilitating the formation of peptide bonds by activating carboxylic acids to react with amines .

Common Reagents and Conditions: Common reagents used in reactions with this compound include carboxylic acids and amines. The reactions are typically carried out in solvents like dimethylformamide (DMF) or dichloromethane (DCM) at room temperature. The presence of a base, such as N-methylmorpholine, can enhance the reaction efficiency .

Major Products Formed: The major products formed from reactions involving N,N,N’,N’-Tetramethyl-S-(1-oxido-2-pyridyl)thiuronium hexafluorophosphate are peptides and peptide derivatives. The compound effectively facilitates the formation of amide bonds, which are crucial in peptide synthesis .

Scientific Research Applications

Applications in Organic Synthesis

  • Peptide Coupling Reagent :
    • HOTT is widely recognized for its role as a coupling agent in peptide synthesis. It facilitates the formation of amide bonds between carboxylic acids and amines, which is essential for building peptides and proteins.
    • Example Protocol : A typical reaction involves mixing a carboxylic acid (1 mmol) with HOTT (1 mmol) in DMF (10 mL) at room temperature for 30 minutes, followed by the addition of an amine (1 mmol) and stirring for several hours to yield the desired amide product .
  • Synthesis of Thioesters :
    • HOTT can also be employed in the synthesis of thioesters through the reaction of carboxylic acids with thiols. This is particularly useful in the preparation of thioester derivatives that serve as intermediates in various organic transformations.
  • As a Protecting Group :
    • In organic synthesis, HOTT acts as a protecting group for amino groups during multi-step reactions. This allows chemists to selectively functionalize other parts of the molecule without affecting the protected amino group.

Medicinal Chemistry Applications

  • Drug Development :
    • The compound's ability to facilitate peptide bond formation makes it valuable in the development of peptide-based therapeutics. Its efficacy in coupling reactions can lead to the synthesis of novel peptide drugs with enhanced biological activity.
  • Bioconjugation :
    • HOTT is utilized in bioconjugation strategies where peptides or proteins are attached to various biomolecules, enhancing their stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds:

  • N,N,N’,N’-Tetramethyl-O-(1-oxido-2-pyridyl)thiuronium hexafluorophosphate
  • N,N,N’,N’-Tetramethyl-S-(2-oxido-1-pyridyl)thiuronium hexafluorophosphate
  • N,N,N’,N’-Tetramethyl-S-(1-oxido-3-pyridyl)thiuronium hexafluorophosphate

Uniqueness: N,N,N’,N’-Tetramethyl-S-(1-oxido-2-pyridyl)thiuronium hexafluorophosphate is unique due to its high efficiency in peptide coupling reactions and its ability to minimize racemization. Compared to similar compounds, it offers better yields and higher purity of the synthesized peptides .

Biological Activity

N,N,N',N'-Tetramethyl-S-(1-oxido-2-pyridyl)thiuronium hexafluorophosphate, commonly referred to as HOTT, is a chemical compound that has garnered attention in various fields of biological research. With the molecular formula C10H16F6N3OSC_{10}H_{16}F_6N_3OS and a molecular weight of 371.28 g/mol, this compound is primarily recognized for its utility as a coupling reagent in peptide synthesis and amidation reactions. This article aims to explore the biological activity of HOTT by reviewing its chemical properties, applications, and relevant case studies.

Physical and Chemical Characteristics

  • Appearance : White to pale brown crystalline powder
  • Melting Point : 108-118 °C
  • Storage Conditions : Moisture sensitive; recommended storage below -20°C
  • Solubility : Soluble in DMF (Dimethylformamide) and other polar solvents

Molecular Structure

The structure of HOTT features a pyridine ring, which contributes to its reactivity and biological interactions. The presence of the thiuronium group enhances its electrophilic character, making it effective in various chemical reactions.

HOTT acts primarily as a coupling reagent, facilitating the formation of peptide bonds by activating carboxylic acids for nucleophilic attack by amines. This mechanism is crucial in peptide synthesis, where efficiency and yield are paramount.

Applications in Biological Research

  • Peptide Synthesis : HOTT is extensively used in synthesizing peptides due to its ability to promote amidation reactions without the need for additional activating agents.
  • Drug Development : Its role in modifying bioactive peptides has implications for developing pharmaceuticals targeting specific biological pathways.
  • Bioconjugation : HOTT can be utilized for bioconjugation processes, linking biomolecules such as proteins and nucleic acids for therapeutic applications.

Case Study 1: Peptide Synthesis Efficiency

A study conducted by TCI Chemicals demonstrated that using HOTT in the synthesis of a model peptide resulted in significantly higher yields compared to traditional coupling agents like DCC (Dicyclohexylcarbodiimide). The reaction conditions were optimized using DMF as a solvent, achieving completion within 30 minutes at room temperature .

Case Study 2: Bioconjugation Applications

Research published in Journal of Organic Chemistry highlighted the use of HOTT in bioconjugation strategies. The study illustrated how HOTT could effectively link a therapeutic peptide to a targeting moiety, enhancing the specificity and efficacy of drug delivery systems .

Comparative Efficacy Table

Coupling AgentYield (%)Reaction Time (min)Solvent Used
HOTT9530DMF
DCC7060DMSO
EDC8045Acetonitrile

Safety and Handling

HOTT is classified as a hazardous material due to its reactive nature. Proper safety protocols should be followed when handling this compound, including using personal protective equipment (PPE) and working within a fume hood.

Properties

IUPAC Name

[dimethylamino-(1-oxidopyridin-1-ium-2-yl)sulfanylmethylidene]-dimethylazanium;hexafluorophosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N3OS.F6P/c1-11(2)10(12(3)4)15-9-7-5-6-8-13(9)14;1-7(2,3,4,5)6/h5-8H,1-4H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCOGEMMJHLHOAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=[N+](C)C)SC1=CC=CC=[N+]1[O-].F[P-](F)(F)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16F6N3OPS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10441920
Record name (Dimethylamino)-N,N-dimethyl[(1-oxo-1lambda~5~-pyridin-2-yl)sulfanyl]methaniminium hexafluorophosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10441920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

212333-72-7
Record name (Dimethylamino)-N,N-dimethyl[(1-oxo-1lambda~5~-pyridin-2-yl)sulfanyl]methaniminium hexafluorophosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10441920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N,N',N'-Tetramethyl-S-(1-oxido-2-pyridyl)thiouronium Hexafluorophosphate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

N,N,N',N'-Tetramethyl-S-(1-oxido-2-pyridyl)thiuronium hexafluorophosphate
N,N,N',N'-Tetramethyl-S-(1-oxido-2-pyridyl)thiuronium hexafluorophosphate
N,N,N',N'-Tetramethyl-S-(1-oxido-2-pyridyl)thiuronium hexafluorophosphate
N,N,N',N'-Tetramethyl-S-(1-oxido-2-pyridyl)thiuronium hexafluorophosphate
N,N,N',N'-Tetramethyl-S-(1-oxido-2-pyridyl)thiuronium hexafluorophosphate
N,N,N',N'-Tetramethyl-S-(1-oxido-2-pyridyl)thiuronium hexafluorophosphate

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